molecular formula C9H7N3O2 B120194 4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 157069-48-2

4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B120194
CAS No.: 157069-48-2
M. Wt: 189.17 g/mol
InChI Key: QCNDLFQKKMPZKH-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Biochemical Analysis

Biochemical Properties

The 4-(4H-1,2,4-triazol-4-yl)benzoic acid interacts with various biomolecules in the cell. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis

Cellular Effects

This compound has been found to have significant effects on cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of apoptosis in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted triazole-benzoic acid compounds .

Comparison with Similar Compounds

Comparison: 4-(4H-1,2,4-triazol-4-yl)benzoic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to its similar compounds, it has a distinct triazole ring positioning that influences its interaction with biological targets and its overall stability in chemical reactions .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDLFQKKMPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390355
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157069-48-2
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-triazol-4-yl)benzoic acid
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Synthesis routes and methods

Procedure details

5.5 ml of a 5 N aqueous sodium hydroxide solution was added to a solution of 1.2 g of ethyl 4-(1,2,4-triazol-4-yl)benzoate in 15 ml of ethanol. The mixture was stirred at 50-60° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. To the residue was added ice water. The mixture was made acidic with acetic acid. The resulting crystals were collected by filtration, water-washed, and dried to obtain 0.95 g of 4-(1,2,4-triazol-4-yl)benzoic acid as a white powder. Melting point: 300° C. or above.
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Q & A

Q1: What is the structural significance of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the formation of coordination polymers?

A: this compound, often abbreviated as Htba in the literature, acts as a versatile ligand due to its bifunctional nature. [, , , , ] It possesses both a triazolate group and a carboxyl group, enabling it to coordinate with metal ions in various ways. [, , , , ] This versatility allows the formation of diverse coordination polymers with varying dimensionalities and topologies. [, , , , ]

Q2: What types of structures have been observed in coordination polymers incorporating this compound?

A: Researchers have successfully synthesized a range of architectures using this ligand, including mononuclear motifs, 2D networks with sql topology, and intricate 3D frameworks. [, , ] Notably, interpenetration, where multiple networks interweave without covalent bonding, is a recurring feature in these structures. [, ] For instance, researchers observed a 4-fold interpenetrating 3D net with dia topology in a cadmium-based coordination polymer. []

Q3: Can you elaborate on the photoluminescent properties of coordination polymers containing this compound?

A: Many of these coordination polymers exhibit intriguing photoluminescent behavior, emitting light in the solid state. [, , ] For example, a copper-based coordination polymer exhibited bluish-purple emissions at room temperature. [] Researchers attribute these luminescence properties to the presence of the aromatic ring system and the metal-ligand interactions within the structures. [, , ]

Q4: Are there any studies exploring the catalytic potential of this compound-based coordination polymers?

A: Yes, researchers investigated the catalytic activity of copper-iodide based coordination polymers incorporating this compound. [] They found these materials to be effective catalysts for the degradation of methyl blue, a common dye pollutant. [] This finding highlights the potential of these coordination polymers in environmental remediation applications.

Q5: How does the choice of metal ion influence the properties of the resulting coordination polymer?

A: The selection of the metal ion significantly impacts the final structure and properties of the coordination polymer. [, ] For example, using zinc(II) and cadmium(II) with this compound led to distinct coordination modes and network topologies. [] Additionally, the nature of the metal ion can influence the photoluminescence behavior and catalytic activity of the resulting material. [, ]

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